(2S,5S)-2,5-Dimethylthiolane
Description
(2S,5S)-2,5-Dimethylthiolane is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (a saturated ring with four carbon atoms and one sulfur atom) substituted with methyl groups at the 2 and 5 positions. The stereochemistry (2S,5S) indicates the spatial arrangement of these methyl groups, which influences its physical, chemical, and biological properties.
Properties
CAS No. |
359460-14-3 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
IBKCTZVPGMUZGZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](S1)C |
Canonical SMILES |
CC1CCC(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-2,5-Dimethylthiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethyl-1,4-dithiane with a suitable oxidizing agent to form the thiolane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of (2S,5S)-2,5-Dimethylthiolane may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-2,5-Dimethylthiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring into more reduced sulfur-containing compounds.
Substitution: The methyl groups and the sulfur atom can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiolane derivatives.
Substitution: Various substituted thiolanes depending on the reagents used.
Scientific Research Applications
(2S,5S)-2,5-Dimethylthiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a subject of study in understanding sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which (2S,5S)-2,5-Dimethylthiolane exerts its effects is primarily through its interactions with biological molecules. The sulfur atom in the thiolane ring can form strong bonds with various biomolecules, influencing their structure and function. This interaction can affect molecular targets and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between (2S,5S)-2,5-Dimethylthiolane and its analogs:
Key Observations:
- Heteroatom Influence : The sulfur atom in thiolane likely confers lower polarity compared to oxygen in morpholine and nitrogen in pyrrolidine, affecting solubility and reactivity. Sulfur’s larger atomic size may also influence ring strain and stability.
- Boiling Point : Morpholine’s higher boiling point (151°C) compared to inferred values for thiolane derivatives suggests stronger intermolecular forces (e.g., hydrogen bonding via oxygen).
- Acidity/Basicity : The pKa of morpholine (9.07) indicates weak basicity, whereas pyrrolidine hydrochloride’s hydrochloride salt form enhances water solubility. Thiolane’s acidity/basicity remains uncharacterized here.
Environmental and Regulatory Profiles
- Morpholine Derivatives: No significant environmental hazards reported, but regulatory compliance (e.g., REACH, GHS) is essential for industrial use .
- Pyrrolidine Hydrochloride: Limited aquatic toxicity data; disposal via incineration is recommended .
- Thiolane Derivatives : Environmental persistence, bioaccumulation, and toxicity (PBT/vPvB) remain unassessed here.
Biological Activity
(2S,5S)-2,5-Dimethylthiolane is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
(2S,5S)-2,5-Dimethylthiolane is characterized by its five-membered ring structure containing sulfur and two methyl groups at the 2 and 5 positions. The molecular formula is , with a molecular weight of approximately 102.19 g/mol. Its unique structure contributes to various biological interactions.
Synthesis
The synthesis of (2S,5S)-2,5-Dimethylthiolane typically involves the use of starting materials such as thiolane derivatives and alkylating agents. Various synthetic routes have been explored to optimize yield and purity. For instance, one common method includes the alkylation of thiolane with methyl iodide under basic conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to (2S,5S)-2,5-Dimethylthiolane. For example, derivatives such as 2,5-dimethylthiophene have been evaluated for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. These compounds exhibited potent anticancer effects against various cell lines, including breast, colon, lung, and prostate cancers at low micromolar concentrations .
The mechanism of action appears to involve the induction of reactive oxygen species (ROS) in cancer cells, leading to apoptosis primarily during the G1 phase of the cell cycle. This suggests that (2S,5S)-2,5-Dimethylthiolane may share similar pathways in inducing cell death in malignancies.
Antimicrobial Activity
In addition to its anticancer properties, (2S,5S)-2,5-Dimethylthiolane has been investigated for antimicrobial activity. Studies indicate that sulfur-containing compounds can exhibit significant antibacterial effects against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Studies
- Topoisomerase Inhibition : A study evaluated various derivatives of thiophene and thiolane for their ability to act as selective topoisomerase II inhibitors. Out of 29 compounds tested, several demonstrated strong inhibitory effects without significant toxicity to normal cells .
- Antibacterial Effects : Research on sulfur-containing compounds has demonstrated that they can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
